

Physicochemical properties of 2-Bromo-4-fluoro-N-methylbenzamide

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-N-methylbenzamide

Cat. No.: B1318518

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An In-depth Technical Guide to **2-Bromo-4-fluoro-N-methylbenzamide**

Introduction

2-Bromo-4-fluoro-N-methylbenzamide is a fluorinated aromatic amide compound with the chemical formula C_8H_7BrFNO .^{[1][2]} It presents as a white to off-white crystalline solid.^{[1][3]} This compound has garnered significant interest within the scientific and pharmaceutical communities, primarily serving as a key starting material or advanced intermediate in the synthesis of potent therapeutic agents.^{[1][4]} Its most notable application is in the production of Enzalutamide, a second-generation nonsteroidal androgen receptor (AR) inhibitor used in the treatment of advanced prostate cancer.^{[1][3][4]} The specific placement of the bromo and fluoro substituents on the benzamide core is crucial for its reactivity and utility in multi-step organic syntheses.^[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its biological context.

Physicochemical Properties

The fundamental physicochemical characteristics of **2-Bromo-4-fluoro-N-methylbenzamide** are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	4-Bromo-2-fluoro-N-methylbenzamide	[5]
CAS Number	749927-69-3	[1][3]
Molecular Formula	C ₈ H ₇ BrFNO	[1][2][6]
Molecular Weight	232.05 g/mol	[1][2][6]
Appearance	White to off-white crystalline powder/solid	[1][3]
Melting Point	125.0 to 129.0 °C	[1][2][7]
Boiling Point	284.8 °C at 760 mmHg	[3][7]
Density	~1.5 g/cm ³	[3][7]
Solubility	Slightly soluble in Chloroform and Methanol	[1][4]
Flash Point	126.1 °C	[2][3][7]
pKa (Predicted)	13.76 ± 0.46	[4]

Experimental Protocols

Synthesis of 2-Bromo-4-fluoro-N-methylbenzamide

The most common synthetic route involves the amidation of 4-bromo-2-fluorobenzoic acid with methylamine. This transformation can be achieved via several coupling methods.

Method 1: Amide Coupling using EDCI/HOBt

This method utilizes standard peptide coupling reagents to facilitate the formation of the amide bond under mild conditions.

- Reactants:
 - 4-bromo-2-fluorobenzoic acid (1.0 equiv)

- Methylamine (2.0 M solution, ~5.0 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (~2.5 equiv)
- 1-Hydroxybenzotriazole (HOBt) (~1.5 equiv)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF) as solvent
- Procedure:
 - To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid, EDCI, HOBt, and DMF.[\[4\]](#)
[\[8\]](#)
 - Add DIPEA to the mixture, followed by the slow addition of the methylamine solution.[\[4\]](#)[\[8\]](#)
 - Stir the reaction mixture at room temperature for approximately 16 hours.[\[4\]](#)[\[8\]](#)
 - Upon completion (monitored by TLC), quench the reaction by adding water.[\[4\]](#)[\[8\]](#)
 - Extract the aqueous phase with ethyl acetate (3x).[\[4\]](#)[\[8\]](#)
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[4\]](#)[\[8\]](#)
 - Purify the crude product by silica gel column chromatography (e.g., using an eluent of ethyl acetate/petroleum ether, 1:3 v/v) to yield the final product as a white solid.[\[8\]](#)

Method 2: Acyl Chloride Formation

This two-step method involves converting the carboxylic acid to a more reactive acyl chloride intermediate before reaction with methylamine.

- Reactants:
 - 4-bromo-2-fluorobenzoic acid
 - Oxalyl chloride or Thionyl chloride

- Methylamine
- Triethylamine or other non-nucleophilic base
- Dichloromethane (DCM) or other suitable solvent
- Procedure:
 - Suspend 4-bromo-2-fluorobenzoic acid in DCM.[7]
 - Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride or thionyl chloride at a controlled temperature (e.g., 10-15 °C).[7]
 - Stir the mixture at room temperature until gas evolution ceases (approx. 30-60 minutes), indicating the formation of 4-bromo-2-fluorobenzoyl chloride.[7]
 - In a separate flask, prepare a solution of methylamine and triethylamine in a suitable solvent.
 - Slowly add the previously prepared acyl chloride solution to the methylamine solution at a controlled temperature.
 - Stir the reaction until completion, then proceed with an aqueous workup and extraction as described in Method 1.
 - Purify the resulting crude product by silica gel chromatography or recrystallization.[7]

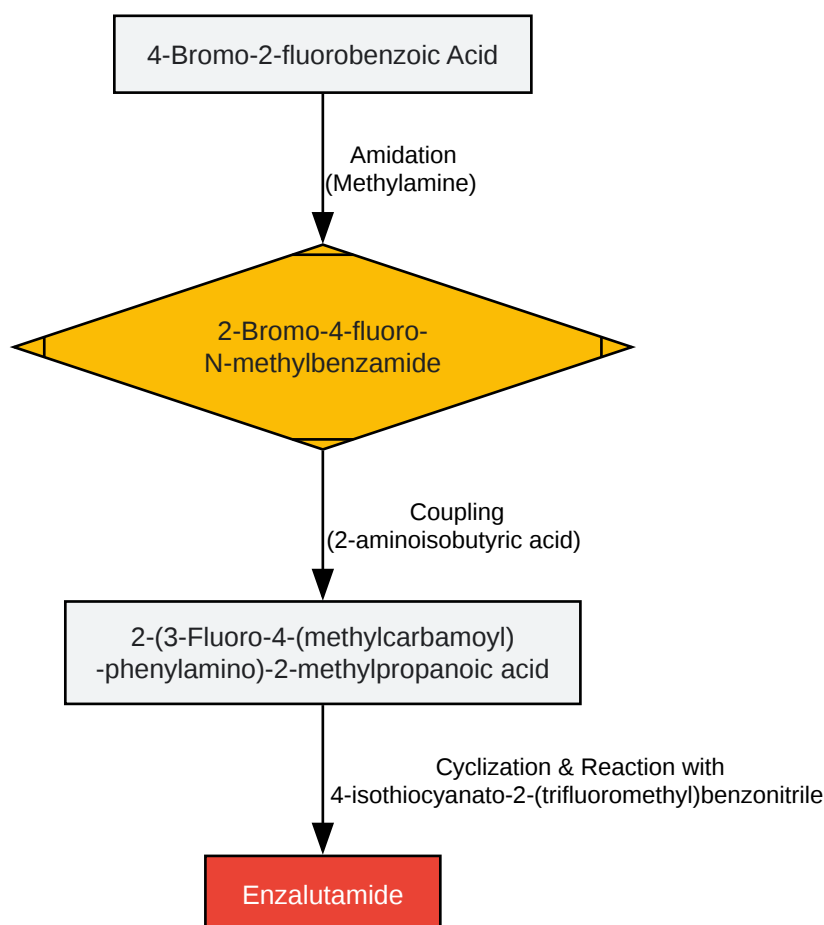
Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR is a primary tool for structural confirmation. A representative spectrum in CDCl_3 shows characteristic peaks: δ 3.03 (d, 3H, $J=6.0$ Hz, $-\text{NHCH}_3$), δ 6.68 (br s, 1H, $-\text{NH}$), δ 7.32 (d, 1H, $J=11.3$ Hz, Ar-H), δ 7.42 (d, 1H, $J=10.2$ Hz, Ar-H), δ 8.01 (t, 1H, $J=8.5$ Hz, Ar-H).[7]
- Mass Spectrometry (MS):

- Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the compound typically shows a protonated molecular ion peak $[M+H]^+$ at m/z 232, corresponding to the molecular weight of 232.05. [4][8]
- High-Performance Liquid Chromatography (HPLC):
 - HPLC is employed to determine the purity of the synthesized compound. A typical analysis would use a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water. Purity is often reported to be >98.0%.

Application in Drug Development

The principal application of **2-Bromo-4-fluoro-N-methylbenzamide** is as a building block in the synthesis of Enzalutamide, a crucial therapeutic for prostate cancer.[1]



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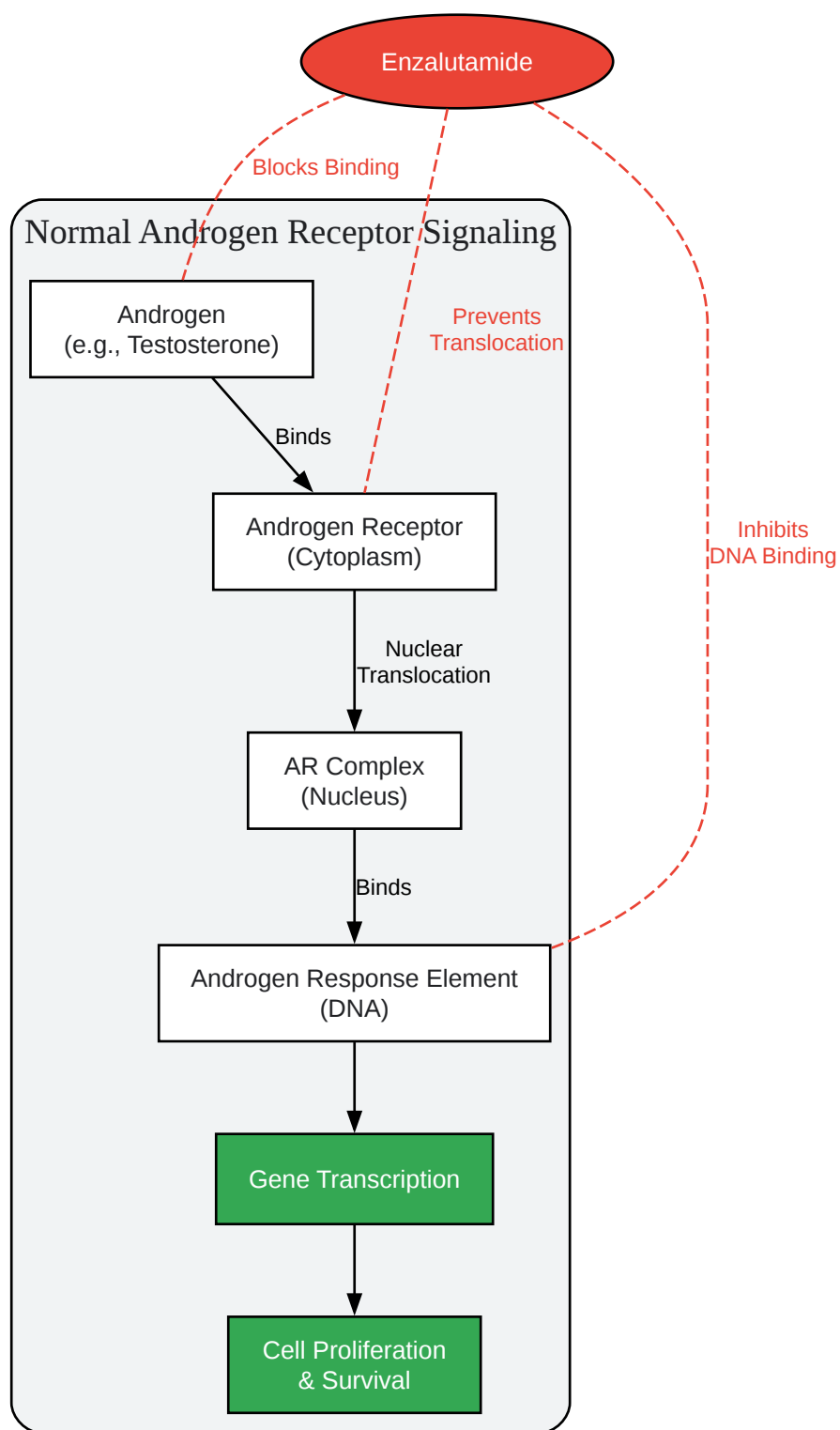
Simplified synthesis pathway from the precursor to Enzalutamide.

Mechanism of Action of Enzalutamide

Enzalutamide functions by potently antagonizing the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth. It acts at multiple steps to inhibit AR function.

- **Blocks Androgen Binding:** It competitively inhibits the binding of androgens (like testosterone and dihydrotestosterone) to the AR.[\[3\]](#)[\[4\]](#)
- **Prevents Nuclear Translocation:** It prevents the conformational change in the AR that is necessary for its translocation from the cytoplasm into the nucleus.[\[3\]](#)[\[4\]](#)
- **Inhibits DNA Binding & Coactivator Recruitment:** For any AR that does translocate to the nucleus, Enzalutamide impairs the binding of the AR to DNA at Androgen Response Elements (AREs) and prevents the recruitment of co-activator proteins necessary for gene transcription.[\[3\]](#)[\[4\]](#)

The overall effect is a comprehensive shutdown of androgen-driven gene expression, leading to decreased cancer cell proliferation and increased apoptosis.



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Mechanism of action of Enzalutamide on the androgen receptor pathway.

Safety and Handling

While comprehensive toxicology data is not publicly available, **2-Bromo-4-fluoro-N-methylbenzamide** is classified as harmful if swallowed (GHS08, H302) and may cause skin irritation (H315).[1] Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[9] Handling should occur in a well-ventilated area or a fume hood to avoid dust inhalation.[9] It should be stored in a cool, dry place in a tightly sealed container.[1][9]

Conclusion

2-Bromo-4-fluoro-N-methylbenzamide is a well-characterized chemical intermediate whose physicochemical properties make it suitable for use in complex organic synthesis. Its critical role as a precursor to the life-saving oncology drug Enzalutamide underscores its importance in the pharmaceutical industry. The established protocols for its synthesis and analysis allow for reliable and high-purity production, facilitating its application in drug development and manufacturing.

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